5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-
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Overview
Description
5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The exact mechanism of action of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The epoxide moiety of the compound is thought to play a crucial role in its biological activity by forming covalent bonds with the target molecules.
Biochemical And Physiological Effects
Studies have shown that 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- exhibits a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation in various animal models. The compound has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neuronal cells from oxidative stress and apoptosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- is its versatility in various laboratory experiments. It can be easily synthesized using simple and inexpensive reagents, and its biological activity can be easily evaluated using various assays. However, the compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)-. One of the most promising areas is the development of new drugs based on the compound's unique scaffold. Researchers are currently exploring the potential of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- as a lead compound for the development of new antitumor, antiviral, and anti-inflammatory drugs. Another future direction is the investigation of the compound's mechanism of action and its interaction with specific molecular targets. This could lead to a better understanding of the compound's biological activity and facilitate the development of more potent and selective drugs. Finally, researchers are also exploring the potential of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- as a material for various applications, such as catalysis and sensing.
Synthesis Methods
The synthesis of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- involves the reaction of 5,6-dihydroquinoline with a suitable oxidizing agent, such as m-chloroperbenzoic acid or hydrogen peroxide. The reaction proceeds via an epoxidation mechanism, resulting in the formation of the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Scientific Research Applications
5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties. The compound has also been investigated for its potential as a novel scaffold for the development of new drugs targeting various diseases.
properties
CAS RN |
135096-21-8 |
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Product Name |
5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)- |
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1aR,7bS)-1a,7b-dihydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H/t8-,9+/m1/s1 |
InChI Key |
DUTMSHWTRSUNIF-BDAKNGLRSA-N |
Isomeric SMILES |
C1=CC2=C(C=C[C@@H]3[C@H]2O3)N=C1 |
SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
synonyms |
Oxireno[f]quinoline,1a,7b-dihydro-,(1aR)-(9CI) |
Origin of Product |
United States |
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